Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a research chemical known for its unique spirocyclic structure. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent any side reactions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride, various nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic compounds with different functional groups.
Scientific Research Applications
Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially affecting various biochemical pathways. detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- Potassium 6-(tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
- 6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
Uniqueness
Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C12H17FKNO5 |
---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
potassium;5-fluoro-7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C12H18FNO5.K/c1-10(2,3)19-9(17)14-4-11(6-18-7-11)12(13,5-14)8(15)16;/h4-7H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChI Key |
GKLJPFRWLNOBQZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(C(=O)[O-])F.[K+] |
Origin of Product |
United States |
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